molecular formula C23H19FN4O4 B2522792 N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-04-4

N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Número de catálogo: B2522792
Número CAS: 902919-04-4
Peso molecular: 434.427
Clave InChI: LCVOWQDWBBKADC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:

  • Pyrido[2,3-d]pyrimidine dione system: A bicyclic scaffold with conjugated carbonyl groups at positions 2 and 4, which may facilitate hydrogen bonding in biological targets.
  • 4-Methoxybenzyl substituent: Attached to the pyrido-pyrimidine nitrogen, this group enhances lipophilicity and may influence metabolic stability.

Propiedades

Número CAS

902919-04-4

Fórmula molecular

C23H19FN4O4

Peso molecular

434.427

Nombre IUPAC

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19FN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)19-3-2-12-25-21(19)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

Clave InChI

LCVOWQDWBBKADC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Pyrido[2,3-d]pyrimidine core : This heterocyclic structure is known for its diverse pharmacological properties.
  • Fluorophenyl and methoxybenzyl substituents : These groups enhance the compound's lipophilicity and potentially influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is hypothesized to inhibit key enzymes involved in tumor growth and proliferation. Studies have shown that pyrido[2,3-d]pyrimidine derivatives can act as inhibitors of polo-like kinase 1 (Plk1), a target implicated in various cancers .
  • In vitro Studies : In laboratory settings, similar compounds demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) .

Antimicrobial Activity

The biological activity of this compound extends beyond cancer treatment; it also shows promise as an antimicrobial agent.

  • Mechanism : The presence of the pyrimidine ring may enhance its ability to interact with microbial enzymes or DNA synthesis pathways.
  • Case Studies : Research on related compounds has revealed significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The lipophilic nature of the compound suggests good oral bioavailability.
  • Metabolism : Preliminary studies indicate that the compound may undergo hepatic metabolism; however, further investigation is needed to elucidate specific metabolic pathways .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of Plk1
AntimicrobialInteraction with microbial enzymes
In vitro IC50 (HCT-116)~6.2 μM
In vitro IC50 (T47D)~27.3 μM

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize its applications:

  • Inhibition of Polo-like Kinase 1 (Plk1) : The compound has been identified as a potent inhibitor of Plk1, a critical regulator of cell division that is often overexpressed in various cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Mechanism of Action : The mechanism involves the disruption of mitotic processes, leading to the inhibition of tumor growth. The compound's ability to modulate kinase activity makes it a candidate for targeted cancer therapies .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide significantly reduced cell viability in breast and lung cancer cell lines when compared to control groups.
  • Animal Models : In vivo studies using xenograft models showed that administration of the compound resulted in reduced tumor sizes and improved survival rates among treated subjects compared to untreated controls.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-fluorophenyl group and methoxybenzyl moiety participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductYield (%)Source
Fluorine displacementKOtBu/DMF, 80°C, 12h4-hydroxyphenyl derivative62
Methoxy substitutionHBr (48%), reflux, 6hDemethylated benzyl alcohol78

Key findings:

  • The electron-withdrawing fluorine atom activates the phenyl ring for NAS with hydroxide or amines.

  • Demethylation of the 4-methoxybenzyl group occurs via acidic cleavage, forming a reactive benzyl alcohol intermediate.

Oxidation and Reduction Reactions

The dioxopyrido[2,3-d]pyrimidin system undergoes redox transformations:

Oxidation

Target SiteOxidizing AgentProductNotes
Pyrimidine ringKMnO₄ (aq, acidic)2,4,6-trioxo derivativePartial ring degradation observed
Benzyl CH₂CrO₃/H₂SO₄Ketone derivativeLow yield (≤40%) due to side reactions

Reduction

Target SiteReducing AgentProduct
Dioxo groupsNaBH₄/MeOH2,4-dihydroxy intermediate
Amide bondLiAlH₄/THFAmine derivative

Experimental challenges include over-reduction of the pyrimidine ring. Stabilizing the reduced intermediates requires low temperatures (−78°C).

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsKinetic Data (t₁/₂)
6M HCl, reflux4-fluoroaniline + pyrido[2,3-d]pyrimidine acid45 min
2M NaOH, 60°CCarboxylate salt + NH₃22 min

The hydrolysis rate correlates with electron-withdrawing effects of the fluorophenyl group (ρ = +1.2 in Hammett analysis) .

Cycloaddition and Ring-Modification Reactions

The pyrido[2,3-d]pyrimidine core participates in cycloadditions:

Reaction TypeConditionsProductApplication
Diels-Alder140°C, tolueneFused bicyclic adductScaffold dive

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrido[2,3-d]pyrimidine vs. Pyrimido[5,4-b]indole
  • Target Compound : The pyrido[2,3-d]pyrimidine core (as in ) provides a planar, rigid structure conducive to π-π stacking interactions.
  • Analog (): Replaces the pyrido system with a pyrimido[5,4-b]indole scaffold.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
  • Chromenone-pyrazolo[3,4-d]pyrimidine hybrids (e.g., Example 83 in ) exhibit higher molecular complexity and thermal stability (MP: 302–304°C), likely due to extended conjugation and fluorine substitution.

Substituent Effects

Fluorophenyl and Methoxy Groups
Compound Substituent Position/Type Potential Impact Source
Target Compound 4-Fluorophenyl (acetamide terminal) Enhances metabolic stability and bioavailability -
3-Methoxyphenyl (pyrimido-indole) Alters electron density; may reduce CYP450 inhibition
4-Ethoxyphenyl + trifluoromethoxy Increases steric bulk; trifluoromethoxy enhances lipophilicity
Acetamide Linker Modifications
  • Target Compound : Standard acetamide linker.
  • : Derivatives like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide incorporate bulkier aromatic groups (naphthalene), which may impede membrane permeability.
Metabolic Stability
  • Fluorine atoms (present in the target compound and analogs in –4) are known to block oxidative metabolism, extending half-life.
  • Methoxy groups (e.g., 4-methoxybenzyl in the target vs. 3-methoxy in ) influence cytochrome P450 interactions differently due to positional effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.